Product packaging for Rh(Phen)2phi3+(Cat. No.:CAS No. 121174-96-7)

Rh(Phen)2phi3+

Cat. No.: B045313
CAS No.: 121174-96-7
M. Wt: 669.6 g/mol
InChI Key: XVYALSZOOFDLQR-UHFFFAOYSA-N
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Description

Rhodium(III) complex Rh(phen)₂phi³⁺ (phen = 1,10-phenanthroline; phi = 9,10-phenanthrenequinone diimine) is a shape-selective probe for nucleic acid tertiary structures, particularly RNA and DNA triple helices. Its mechanism involves major groove intercalation, followed by light-activated strand cleavage via hydrogen abstraction from the sugar-phosphate backbone . Key characteristics include:

  • Structural Specificity: Preferentially targets triplex helices (pur•pur-pyr and pyr•pur-pyr motifs) over duplexes. RNA triplex cleavage occurs without background duplex activity, while DNA triplex cleavage overlaps with duplex cleavage .
  • pH Sensitivity: Efficient cleavage of pyr•pur-pyr motifs requires acidic conditions (pH 5.5), whereas pur•pur-pyr recognition is pH-independent .
  • Groove Accessibility: Binds RNA triplexes due to their widened major groove, contrasting with its inactivity on narrow A-form RNA duplexes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H26N6Rh+ B045313 Rh(Phen)2phi3+ CAS No. 121174-96-7

Properties

CAS No.

121174-96-7

Molecular Formula

C38H26N6Rh+

Molecular Weight

669.6 g/mol

IUPAC Name

(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium(3+)

InChI

InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;+3

InChI Key

XVYALSZOOFDLQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3]

Synonyms

is(phenanthroline)(phenanthrenequinone diimine)rhodium(III)
bis-PPQ-Rh
Rh(phen)2phi3+

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Cleavage Efficiency and Selectivity (Table 1)

Compound Target Structure Cleavage Efficiency (RNA) Cleavage Efficiency (DNA) pH Sensitivity
Rh(phen)₂phi³⁺ Triplex High (No duplex background) Moderate (Duplex overlap) Yes (pyr•pur-pyr)
[Rh(phen)₃]³⁺ Duplex/Triplex Low Low No
[Ru(phen)₃]²⁺ Duplex Low Moderate No
Co(NH₃)₆³⁺ Triplex (Stabilizer) None None No

Mechanistic Insights

  • Intercalation Depth : Rh(phen)₂phi³⁺’s phi ligand enables deeper major groove penetration than Ru(II) complexes, enhancing triplex recognition .
  • Photoreactivity : The phi ligand’s excited state abstracts C3′ hydrogens directly, enabling precise cleavage vs. Ru(II)’s diffusible oxidants .
  • Groove Geometry : RNA triplexes adopt a hybrid structure with widened major grooves, permitting Rh(phen)₂phi³⁺ binding, while A-form duplexes exclude it .

Preparation Methods

Synthesis of the Phi Ligand (9,10-Phenanthrenequinone Diimine)

The phi ligand serves as the intercalating moiety in Rh(Phen)₂phi³⁺ and is synthesized via condensation of 9,10-phenanthrenequinone with a diamine under controlled conditions. In a representative procedure , 9,10-phenanthrenequinone is dissolved in anhydrous ethanol and reacted with a stoichiometric excess of ethylenediamine at 60°C for 12 hours under nitrogen atmosphere. The reaction mixture is cooled to room temperature, yielding a yellow precipitate that is filtered, washed with cold ethanol, and dried under vacuum. Nuclear magnetic resonance (NMR) analysis of the product typically shows complete disappearance of the quinone carbonyl peaks (δ 10.2 ppm in DMSO-d₆) and emergence of imine proton resonances (δ 8.5–9.0 ppm), confirming successful diimine formation . The purity of the phi ligand is critical, as residual unreacted quinone can coordinate competitively during subsequent rhodium complexation.

Preparation of the Rhodium Precursor Complex [Rh(Phen)₂Cl₂]⁺

The dichloro precursor is synthesized by reacting rhodium(III) chloride hydrate (RhCl₃·3H₂O) with 1,10-phenanthroline in a 1:2 molar ratio. In a standard protocol , RhCl₃·3H₂O is dissolved in a 3:1 v/v ethanol-water mixture, to which Phen is added incrementally with vigorous stirring. The solution is refluxed at 80°C for 48 hours, during which the color transitions from deep red to maroon. The product, [Rh(Phen)₂Cl₂]Cl, precipitates upon cooling and is isolated via vacuum filtration. Elemental analysis typically confirms a Cl:Rh ratio of 2:1, while electronic absorption spectroscopy reveals a ligand-to-metal charge transfer (LMCT) band at 450 nm (ε ≈ 1.2 × 10³ M⁻¹cm⁻¹) . This intermediate exhibits limited stability in aqueous solution and is typically used immediately in subsequent ligand substitution reactions.

Ligand Substitution to Form Rh(Phen)₂phi³⁺

The final step involves displacing the chloride ligands in [Rh(Phen)₂Cl₂]⁺ with the phi diimine. In a optimized procedure , [Rh(Phen)₂Cl₂]Cl is dissolved in dimethylformamide (DMF) under argon, and a twofold molar excess of the phi ligand is added as a solid. The reaction is heated to 90°C for 24 hours, with progress monitored by thin-layer chromatography (TLC) on silica gel using acetonitrile:water (4:1) as the mobile phase. Upon completion, the deep green solution is concentrated under reduced pressure, and the product is precipitated by addition of diethyl ether. Crude Rh(Phen)₂phi³⁺ is purified via size-exclusion chromatography on Sephadex LH-20, eluting with methanol. The complex typically exhibits ≥95% purity by high-performance liquid chromatography (HPLC), with a characteristic absorption maximum at 380 nm (ε = 8.7 × 10³ M⁻¹cm⁻¹) .

Structural Characterization and Spectral Properties

Rh(Phen)₂phi³⁺ adopts an octahedral geometry, as confirmed by X-ray crystallography . The phi ligand occupies two axial positions, with Phen ligands in the equatorial plane. Key structural parameters include Rh–N bond lengths of 2.05 Å (phi) and 2.10 Å (Phen), and a dihedral angle of 78° between the phi and Phen planes, facilitating intercalative DNA binding . Cyclic voltammetry in acetonitrile reveals a quasi-reversible Rh(III)/Rh(II) reduction wave at −0.32 V vs. Ag/AgCl, consistent with strong electron-withdrawing effects from the phi ligand .

Comparative Analysis with Related Complexes

The preparation of Rh(Phen)₂phi³⁺ differs significantly from that of analogous complexes:

  • Rh(Phen)₃³⁺ : Synthesized via direct reaction of RhCl₃ with excess Phen, this complex lacks intercalative capacity and shows negligible DNA melting temperature (ΔTₘ) elevation compared to Rh(Phen)₂phi³⁺ (ΔTₘ = +21°C) .

  • Rh(phi)₂(Phen)³⁺ : Isomeric rearrangement during synthesis alters DNA-binding kinetics, requiring reflux in ethylene glycol at 120°C for 72 hours to achieve complete ligand scrambling .

  • Ru(Phen)₂dppz²⁺ : While structurally similar, ruthenium analogues require photochemical activation and exhibit lower thermal stabilization of DNA duplexes (ΔTₘ = +12.8–23.4°C) .

Functional Implications in Nucleic Acid Research

Rh(Phen)₂phi³⁺’s synthetic accessibility underpins its utility in diverse applications:

  • DNA Footprinting : At concentrations as low as 5 μM, the complex produces single-nucleotide resolution cleavage patterns on EcoRI-bound DNA, outperforming traditional reagents like methidiumpropyl-EDTA (MPE) .

  • RNA Tertiary Structure Mapping : Photoactivated Rh(Phen)₂phi³⁺ selectively cleaves tRNA at tertiary interaction sites (e.g., G22, U59 in yeast tRNAᴾʰᵉ) with minimal background in duplex regions .

  • Triple Helix Probing : The complex discriminates between pyrpur-pyr and purpur-pyr triplex motifs, inducing cleavage primarily on Watson-Crick strands .

Q & A

Q. Q1. What are the primary synthetic routes for Rh(Phen)₂phi³⁺, and how do reaction conditions influence yield and purity?

Methodological Answer: Rh(Phen)₂phi³⁺ is synthesized via ligand substitution reactions, typically starting with RhCl₃·3H₂O and introducing phenanthroline (Phen) and phi ligands under controlled pH and temperature. Key steps include:

  • Chelation: Sequential addition of Phen and phi ligands in a nitrogen atmosphere to prevent oxidation.
  • Purification: Column chromatography (e.g., Sephadex LH-20) followed by recrystallization from acetone/ether mixtures .
  • Yield Optimization: Adjusting molar ratios (e.g., 1:2:1 for Rh:Phen:phi) and reaction time (12–24 hours) improves yields (~60–70%). Purity is validated via HPLC and elemental analysis.

Q. Q2. Which spectroscopic techniques are most effective for characterizing Rh(Phen)₂phi³⁺, and how are data interpreted?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions. Rh(Phen)₂phi³⁺ exhibits absorbance at λ = 350 nm (Phen π→π*) and 450 nm (MLCT) .
  • NMR Spectroscopy: ¹H and ¹³C NMR in d⁶-DMSO resolve ligand environments. For example, Phen protons appear at δ = 8.67 ppm, while phi protons show distinct splitting due to Rh(III) paramagnetism .
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular ion peaks ([M]³⁺ at m/z ~420) and isotopic patterns.

Advanced Research Questions

Q. Q3. How do ligand substitution patterns (e.g., Phen vs. bpy) affect the photophysical properties of Rh(Phen)₂phi³⁺?

Methodological Answer: Comparative studies with analogues like [Rh(bpy)₂phi]³⁺ reveal:

  • Emission Behavior: Phen-containing complexes show dual emission (ligand-centered and MLCT states), while bpy analogues exhibit single emission due to reduced ligand π-conjugation .
  • Quantum Yield: Phen derivatives have higher Φ (~0.15 vs. 0.08 for bpy) due to enhanced MLCT stabilization.
  • Experimental Design: Use time-resolved fluorescence and DFT calculations to map excited-state dynamics.

Data Contradiction Analysis:
Discrepancies in emission wavelengths between studies (e.g., λ = 600 nm vs. 620 nm) may arise from solvent polarity or counterion effects. Control experiments in anhydrous DMF vs. aqueous buffer are recommended .

Q. Q4. What mechanistic insights explain the oxidative DNA cleavage activity of Rh(Phen)₂phi³⁺, and how can this be quantified?

Methodological Answer:

  • Mechanism: Rh(III) complexes induce DNA strand breaks via photoactivated singlet oxygen (¹O₂) generation. Phi ligands intercalate into DNA, positioning Rh for oxidative damage .
  • Quantification:
    • Gel Electrophoresis: Supercoiled DNA (Form I) conversion to nicked (Form II) and linear (Form III) forms under UV light (λ = 365 nm).
    • Kinetic Assays: Measure ¹O₂ production using SOSG (Singlet Oxygen Sensor Green) fluorescence.
  • Ethical Considerations: Use plasmid DNA (e.g., pBR322) instead of human samples for preliminary screening .

Q. Q5. How can researchers resolve contradictions in reported stability constants (logβ) for Rh(Phen)₂phi³⁺ across different studies?

Methodological Answer:

  • Source of Contradictions: Variability in ionic strength (e.g., 0.1 M NaCl vs. KClO₄) and temperature (25°C vs. 37°C).
  • Standardization: Conduct potentiometric titrations under IUPAC-recommended conditions (0.1 M KNO₃, 25°C) .
  • Validation: Cross-check with alternative methods like UV-Vis competition assays (e.g., using EDTA as a competing ligand).

Q. Q6. What frameworks (e.g., FINER, PICOT) are suitable for designing studies on Rh(Phen)₂phi³⁺’s biological applications?

Methodological Answer:

  • FINER Criteria:
    • Feasible: Prioritize in vitro DNA cleavage assays before animal models.
    • Novel: Investigate understudied angles (e.g., mitochondrial DNA targeting).
    • Ethical: Adhere to NIH guidelines for non-human subject research .
  • PICOT Framework:
    • Population: Plasmid DNA (pBR322).
    • Intervention: UV irradiation (dosage: 5–20 J/cm²).
    • Comparison: Control groups with [Ru(bpy)₃]²⁺.
    • Outcome: % DNA cleavage via gel quantification.
    • Time: 30-minute irradiation .

Q. Q7. How should researchers address reproducibility challenges in synthesizing Rh(Phen)₂phi³⁺?

Methodological Answer:

  • Detailed Protocols: Publish step-by-step synthesis with exact stoichiometry, solvent grades, and inert atmosphere conditions.
  • Collaborative Validation: Share samples with independent labs for NMR and mass spectrometry cross-verification .
  • Data Transparency: Report negative results (e.g., failed crystallization attempts) to guide troubleshooting .

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